Methyl 3-bromo-4-cyano-2-methylbenzoate
Overview
Description
Methyl 3-bromo-4-cyano-2-methylbenzoate is an organic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . It is a derivative of benzoic acid and features a bromine atom, a cyano group, and a methyl ester group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-cyano-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 4-cyano-2-methylbenzoic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step is carried out using methanol and a strong acid catalyst like sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-cyano-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents (e.g., KMnO4) in aqueous or acidic conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Amino derivatives from the reduction of the cyano group.
Oxidation: Carboxylic acid derivatives from the oxidation of the methyl group.
Scientific Research Applications
Methyl 3-bromo-4-cyano-2-methylbenzoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-cyano-2-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. The bromine atom and cyano group are key functional groups that influence its reactivity and interactions with other molecules. The molecular targets and pathways involved vary based on the specific reaction or application .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-methylbenzoate: Similar structure but lacks the cyano group.
Methyl 4-bromo-3-methylbenzoate: Similar structure with different positioning of the bromine and methyl groups.
Methyl 3-bromo-2-cyano-4-methylbenzoate: Similar structure with different positioning of the cyano and methyl groups.
Uniqueness
Methyl 3-bromo-4-cyano-2-methylbenzoate is unique due to the specific positioning of the bromine, cyano, and methyl ester groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
methyl 3-bromo-4-cyano-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-8(10(13)14-2)4-3-7(5-12)9(6)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXQHRXZJDPYHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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